Cyclo(pro-gly)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(prolylglycyl)3 can be synthesized through the cyclization of linear peptides. One common method involves the use of solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The linear peptide is first synthesized on a solid support, and then cyclized using coupling reagents such as HATU or PyBOP in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of Cyclo(prolylglycyl)3 can be achieved by enzymatic hydrolysis of collagen, followed by purification and cyclization. Collagen is enzymatically hydrolyzed to obtain collagen tripeptide, which is then heated under atmospheric pressure in an aqueous solution at 95°C for 24 hours. The product is purified using reverse-phase column chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclo(prolylglycyl)3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the peptide .
Scientific Research Applications
Cyclo(prolylglycyl)3 has a wide range of scientific research applications:
Mechanism of Action
Cyclo(prolylglycyl)3 exerts its effects by binding to calcium ions, which induces conformational changes in the peptide. This binding is facilitated by the glycyl carbonyls from each of the peptides, which are octahedrally coordinated to the calcium ion . The compound also modulates the activity of insulin-like growth factor-1 and AMPA receptors, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Cyclo(glycylprolyl): Another cyclic peptide with similar calcium-binding properties.
Cyclo(prolylglycyl)4: A cyclic tetrapeptide with similar structural characteristics.
Uniqueness
Cyclo(prolylglycyl)3 is unique due to its specific cyclic hexapeptide structure, which allows for strong and selective binding to calcium ions. This property makes it a valuable model peptide for studying calcium-binding proteins and developing synthetic receptors .
Properties
Molecular Formula |
C21H30N6O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |
InChI |
InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33) |
InChI Key |
WAOABPNIJIPSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.